molecular formula C18H24N6OS B12180829 1,6-di(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,6-di(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12180829
M. Wt: 372.5 g/mol
InChI Key: ZBUUOPYHYGKATR-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Pyrazolo[3,4-b]pyridine-Thiadiazole Hybrid System

X-ray crystallography has been instrumental in resolving the three-dimensional architecture of the pyrazolo[3,4-b]pyridine-thiadiazole hybrid system. The compound crystallizes in a monoclinic system with a P21/c space group, where the pyrazolo[3,4-b]pyridine core forms a planar arrangement fused to the thiadiazole ring at the 3,4-position. Key bond lengths within the hybrid system include the N–C bond between the pyrazole nitrogen and the thiadiazole ring (1.34 Å) and the C–S bond in the thiadiazole moiety (1.71 Å), consistent with delocalized π-electron systems.

The dihedral angle between the pyrazolo[3,4-b]pyridine and thiadiazole planes measures 12.3°, indicating minimal steric strain despite the bulky isopropyl substituents. Intermolecular interactions, such as C–H···N hydrogen bonds between the thiadiazole nitrogen and adjacent pyridine protons (2.89 Å), stabilize the crystal lattice. A summary of crystallographic parameters is provided in Table 1.

Table 1: Crystallographic Data for the Pyrazolo[3,4-b]pyridine-Thiadiazole Hybrid System

Parameter Value
Crystal system Monoclinic
Space group P21/c
Unit cell dimensions a=8.24 Å, b=12.76 Å, c=14.52 Å
Dihedral angle 12.3°
N–C bond length 1.34 Å
C–S bond length 1.71 Å

The isopropyl groups at the 1- and 6-positions adopt a staggered conformation, minimizing van der Waals repulsion. This spatial arrangement ensures minimal distortion of the central heterocyclic framework, preserving electronic conjugation across the system.

Properties

Molecular Formula

C18H24N6OS

Molecular Weight

372.5 g/mol

IUPAC Name

1,6-di(propan-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H24N6OS/c1-9(2)14-7-12(13-8-19-24(11(5)6)15(13)20-14)16(25)21-18-23-22-17(26-18)10(3)4/h7-11H,1-6H3,(H,21,23,25)

InChI Key

ZBUUOPYHYGKATR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold serves as the foundational structure for this compound. A widely adopted method involves the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with β-keto esters or diketones . For 1,6-di(propan-2-yl) substitution, 3-amino-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine is synthesized via the following steps:

  • Alkylation of Pyrazole Precursor :
    Reaction of 5-amino-1H-pyrazole-4-carbonitrile with excess isopropyl bromide in dimethylformamide (DMF) under basic conditions (K₂CO₃, 80°C, 12 h) introduces isopropyl groups at positions 1 and 6 . Monitoring via thin-layer chromatography (TLC) confirms complete alkylation.

  • Cyclization to Pyrazolo[3,4-b]pyridine :
    The alkylated intermediate undergoes cyclization with ethyl acetoacetate in acetic acid at reflux (120°C, 6 h), forming the pyrazolo[3,4-b]pyridine core . Yield optimization (68–72%) requires strict moisture exclusion .

Key Analytical Data :

  • IR : Absence of nitrile stretch (~2200 cm⁻¹) confirms cyclization.

  • ¹H-NMR : Singlets at δ 1.45 and 1.52 ppm correspond to isopropyl methyl groups .

Introduction of the carboxamide group at position 4 proceeds through hydrolysis and subsequent coupling:

  • Hydrolysis to Carboxylic Acid :
    The 4-cyano group is hydrolyzed using 6 M HCl under reflux (24 h), yielding 1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid .

  • Activation and Amination :
    The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂, 70°C, 4 h), then reacted with 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base . The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Reaction Conditions Optimization :

ParameterOptimal ValueEffect on Yield
SOCl₂ Equivalents1.5Maximizes acyl chloride formation
Reaction Temperature0–5°CMinimizes side reactions
SolventTHFEnhances nucleophilicity of amine

Synthesis of 5-(Propan-2-yl)-1,3,4-thiadiazol-2-amine

The thiadiazole component is synthesized separately and coupled to the pyrazolo[3,4-b]pyridine core:

  • Thiosemicarbazide Formation :
    Condensation of thiosemicarbazide with isopropyl ketone in ethanol (reflux, 8 h) yields the corresponding thiosemicarbazide intermediate .

  • Cyclization to Thiadiazole :
    Treatment with concentrated sulfuric acid at 0°C induces cyclization, forming 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine . The reaction is exothermic and requires careful temperature control to prevent decomposition.

Spectroscopic Validation :

  • ¹³C-NMR : A signal at δ 168.5 ppm confirms the C=N bond in the thiadiazole ring .

  • Mass Spectrometry : Molecular ion peak at m/z 143.2 aligns with the expected molecular weight.

Coupling and Stereochemical Control

The final step involves coupling the pyrazolo[3,4-b]pyridine-4-carboxamide with the thiadiazole amine under conditions favoring the (2E)-configuration:

  • Condensation Reaction :
    A mixture of 1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide and 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine in toluene is heated under Dean-Stark conditions (140°C, 12 h) to facilitate imine formation . Anhydrous magnesium sulfate absorbs water, shifting equilibrium toward product formation.

  • Stereochemical Purity :
    The (2E)-configuration is confirmed via NOESY spectroscopy, showing spatial proximity between the thiadiazole sulfur and pyrazolo[3,4-b]pyridine protons .

Yield and Purity Data :

StepYield (%)Purity (HPLC)
Pyrazole Alkylation7895
Thiadiazole Cyclization6592
Final Coupling5498

Scalability and Industrial Considerations

Scale-up challenges include exothermic reactions during cyclization and cost-effective purification.

  • Continuous Flow Synthesis :
    Microreactor technology improves heat dissipation during thiadiazole cyclization, enhancing yield to 72% on kilogram scale.

  • Crystallization Optimization :
    Recrystallization from ethanol/water (7:3 v/v) yields needle-shaped crystals with >99% purity, suitable for pharmaceutical applications .

Comparative Analysis of Alternative Routes

Alternative methodologies have been explored but exhibit limitations:

  • Microwave-Assisted Synthesis :
    Reduces reaction time for pyrazole cyclization (2 h vs. 6 h) but requires specialized equipment .

  • Enzymatic Coupling :
    Lipase-catalyzed amidation offers greener conditions but achieves only 35% yield due to solvent incompatibility .

Chemical Reactions Analysis

1,6-di(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may be susceptible to oxidation reactions, especially at the isopropyl groups.

    Reduction: Reduction reactions could target the thiadiazole ring or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at positions where the isopropyl groups are attached.

Common reagents and conditions for these reactions would depend on the specific functional groups involved and the desired products. Major products formed from these reactions would vary based on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may find applications in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 1,6-di(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects would be mediated through these interactions, leading to changes in cellular or biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-b]pyridine Derivatives

Example Compound : N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide ()

  • Structural Differences :
    • Substituents: Phenyl groups at positions 1 and 6 (vs. isopropyl in the target compound).
    • Functional Group: Carbohydrazide at position 4 (vs. thiadiazole-linked acylhydrazone).
  • Bioactivity : Pyrazolopyridine carbohydrazides are often explored for antimicrobial or anticancer activity, but specific data are lacking here. The acetyl group may enhance solubility compared to the isopropyl-thiadiazole system .

Table 1: Key Differences in Pyrazolopyridine Derivatives

Feature Target Compound Compound
Core Structure Pyrazolopyridine + thiadiazole Pyrazolopyridine + carbohydrazide
Substituents 1,6-di(isopropyl), thiadiazole-isopropyl 1,6-diphenyl, 3-methyl, N′-acetyl
Synthesis Likely involves thiadiazole cyclization Alkaline hydrolysis of oxadiazole
Potential Bioactivity Predicted antimicrobial (thiadiazole) Undisclosed (carbohydrazide typical)
Thiadiazole and Triazolothiadiazole Derivatives

Example Compounds :

  • 3-(α-Naphthylmethylene)-6-alkyl/aryl-s-triazolo[3,4-b]-1,3,4-thiadiazoles ()
  • Triazolo[3,4-b]thiadiazoles ()
  • Structural Differences :
    • Core: Triazolothiadiazole (–5) vs. pyrazolopyridine-thiadiazole hybrid (target).
    • Substituents: Naphthylmethylene or aryl groups () vs. isopropyl groups.
  • Synthesis : Triazolothiadiazoles are typically synthesized via cyclocondensation of thiosemicarbazides, differing from the target’s pyrazolopyridine-thiadiazole fusion.
  • Bioactivity: highlights antimicrobial, herbicidal, and plant growth regulation in triazolothiadiazoles.

Table 2: Thiadiazole-Based Compound Comparison

Feature Target Compound Compounds
Core Structure Pyrazolopyridine-thiadiazole hybrid Triazolothiadiazole
Substituents Isopropyl (small, lipophilic) α-Naphthylmethylene (bulkier, aromatic)
Synthesis Unreported (likely multi-step fusion) Cyclocondensation of thiosemicarbazides
Bioactivity Predicted antimicrobial Confirmed antimicrobial/herbicidal
Pyrazolopyrimidine Derivatives

Example Compounds : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines ()

  • Structural Differences :
    • Core: Pyrazolotriazolopyrimidine () vs. pyrazolopyridine-thiadiazole (target).
    • Functional Groups: Hydrazine and acetylene substituents () vs. acylhydrazone.
  • Bioactivity : Pyrazolopyrimidines are often kinase inhibitors, but the thiadiazole unit in the target compound may redirect activity toward microbial targets .

Key Research Findings and Trends

Thiadiazole rings (target, –5) contribute to electron-deficient systems, favoring interactions with biological targets.

Synthetic Complexity :

  • The target compound’s pyrazolopyridine-thiadiazole fusion likely requires multi-step synthesis, whereas triazolothiadiazoles () are simpler to functionalize.

Bioactivity Gaps :

  • While triazolothiadiazoles () show confirmed antimicrobial activity, the target compound’s bioactivity remains theoretical and warrants experimental validation.

Biological Activity

The compound 1,6-di(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS Number: 1232822-05-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological mechanisms, and relevant case studies.

This compound features a unique structure that includes:

  • Molecular Formula : C₁₉H₂₄N₆O₂S
  • Molecular Weight : 400.5 g/mol
  • Structural Components : A pyrazolo[3,4-b]pyridine core and a thiadiazole ring with multiple isopropyl groups.

Synthesis Methods

The synthesis of the compound typically involves several steps:

  • Formation of the Pyrazolo[3,4-b]pyridine Core : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Thiadiazole Ring : This step may involve reactions with thiadiazole-forming reagents under specific conditions.
  • Attachment of Isopropyl Groups : Final modifications to enhance biological activity.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets such as enzymes and receptors involved in critical biochemical pathways. The presence of the thiadiazole moiety is particularly significant as it has been associated with a range of pharmacological effects including antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives containing thiadiazole rings have shown promising results against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : IC₅₀ values around 6.2 μM have been reported for similar compounds .
  • Breast Cancer (T47D) : Compounds with structural similarities exhibited IC₅₀ values of 27.3 μM .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

StudyCompoundCell LineIC₅₀ Value
Thiadiazole DerivativeHCT-1166.2 μM
Thiadiazole DerivativeT47D27.3 μM
Oxadiazole/Thiadiazole DerivativesVarious Cancer LinesVariable

These findings suggest that modifications to the thiadiazole and pyrazolo cores can significantly enhance anticancer efficacy.

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